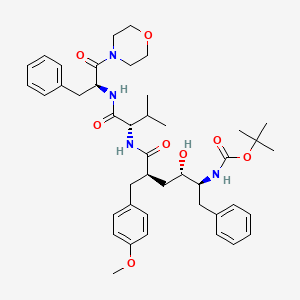

Cgp 57813

描述

属性

CAS 编号 |

150608-41-6 |

|---|---|

分子式 |

C43H58N4O8 |

分子量 |

758.9 g/mol |

IUPAC 名称 |

tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-[(4-methoxyphenyl)methyl]-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate |

InChI |

InChI=1S/C43H58N4O8/c1-29(2)38(40(50)44-36(27-31-15-11-8-12-16-31)41(51)47-21-23-54-24-22-47)46-39(49)33(25-32-17-19-34(53-6)20-18-32)28-37(48)35(26-30-13-9-7-10-14-30)45-42(52)55-43(3,4)5/h7-20,29,33,35-38,48H,21-28H2,1-6H3,(H,44,50)(H,45,52)(H,46,49)/t33-,35+,36+,37+,38+/m1/s1 |

InChI 键 |

DZUIFTBFVIXAMZ-YHKVADFHSA-N |

手性 SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)[C@H](CC3=CC=C(C=C3)OC)C[C@@H]([C@H](CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |

规范 SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)C(CC3=CC=C(C=C3)OC)CC(C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Cgp 57813; Cgp-57813; Cgp57813. |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: CGP 57813 as a Peptidomimetic HIV Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 57813 is a peptidomimetic inhibitor targeting the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle. This document provides a comprehensive technical overview of this compound, summarizing its inhibitory activity, antiviral efficacy, and pharmacokinetic profile. Detailed experimental methodologies for the evaluation of this class of inhibitors are also presented. The information herein is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antiretroviral agents.

Introduction

The HIV-1 protease is an aspartic protease that plays a crucial role in the maturation of infectious virions. It cleaves newly synthesized Gag and Gag-Pol polyproteins into functional structural proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. Inhibition of this enzyme results in the production of immature, non-infectious viral particles, making it a key target for antiretroviral therapy.

This compound belongs to the Phe-c-Phe peptidomimetic class of HIV-1 protease inhibitors. These compounds are designed to mimic the natural substrate of the protease, thereby competitively inhibiting its enzymatic activity. This guide details the available quantitative data on the efficacy of this compound and the experimental protocols utilized for its characterization.

Mechanism of Action

This compound functions as a competitive inhibitor of the HIV-1 protease. By mimicking the transition state of the normal peptide substrate of the enzyme, it binds to the active site with high affinity, preventing the cleavage of viral polyproteins. This disruption of the viral maturation process renders the newly produced virions incapable of infecting new cells.

Mechanism of HIV-1 Protease Inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its enzymatic inhibition and antiviral activity.

Table 1: In Vitro Enzymatic Inhibition of HIV-1 Protease by this compound

| Parameter | Value (nM) |

| IC50 | 11 |

Table 2: In Vitro Antiviral Activity of this compound against HIV-1/MN in MT-2 Cells

| Parameter | Value (nM) |

| ED50 | ~5 |

| ED90 | 30 |

Table 3: Pharmacokinetic Parameters of Nanoparticle-Encapsulated this compound in Mice

| Parameter | Value |

| Elimination Half-life | 61 minutes |

| Apparent Volume of Distribution | 3.6 L/kg |

Note: Pharmacokinetic data is for a poly(D,L-lactic acid) (PLA) nanoparticle formulation administered intravenously.

Experimental Protocols

Detailed experimental protocols for determining the inhibitory and antiviral activities of peptidomimetic HIV protease inhibitors are outlined below. While the exact protocols for this compound are not publicly available, the following represents a standard methodology from the relevant research period.

HIV-1 Protease Inhibition Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 protease.

Workflow for HIV-1 Protease Inhibition Assay.

Methodology:

-

Reagents and Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound stock solution in DMSO

-

96-well microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a fixed volume of each inhibitor dilution to the wells of the microplate. Include control wells with buffer only (no inhibitor) and without enzyme (background).

-

Add a standardized amount of recombinant HIV-1 protease to each well (except the background control) and pre-incubate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

-

Calculate the initial velocity of the reaction for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.

-

Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, the concentration of the inhibitor that causes a 50% reduction in enzyme activity, by fitting the data to a sigmoidal dose-response curve.

-

Antiviral Activity Assay (ED50 and ED90 Determination)

This cell-based assay measures the ability of a compound to inhibit HIV-1 replication in a susceptible cell line.

Methodology:

-

Cells and Virus:

-

MT-2 cells (a human T-cell line highly susceptible to HIV-1 infection)

-

HIV-1/MN virus stock

-

-

Procedure:

-

Seed MT-2 cells in a 96-well plate at a predetermined density.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the diluted compound to the cells.

-

Infect the cells with a standardized amount of HIV-1/MN.

-

Incubate the plates for a period that allows for multiple rounds of viral replication (typically 4-5 days).

-

Assess the extent of viral replication. This can be done through various methods, such as:

-

MTT assay: Measures cell viability, as HIV-1 infection leads to cytopathic effects.

-

p24 antigen ELISA: Quantifies the amount of the viral p24 capsid protein in the culture supernatant.

-

Reverse transcriptase activity assay: Measures the activity of the viral reverse transcriptase enzyme in the supernatant.

-

-

Plot the percentage of inhibition of viral replication against the logarithm of the compound concentration.

-

Determine the ED50 and ED90 values, the concentrations of the compound that inhibit viral replication by 50% and 90%, respectively, from the dose-response curve.

-

Pharmacokinetics

The in vivo behavior of this compound has been investigated, particularly with an emphasis on improving its oral bioavailability through formulation strategies. When administered in a simple sesame oil-based formulation, this compound exhibited poor plasma concentrations in both mice and dogs. However, its bioavailability was markedly improved in mice when delivered in a DMSO-hydroxypropyl-β-cyclodextrin formulation.

Further studies utilizing nanoparticle-based delivery systems have shown promise. Encapsulation of this compound in poly(D,L-lactic acid) (PLA) nanoparticles led to a significant increase in its elimination half-life and volume of distribution in mice following intravenous administration.

Conclusion

This compound is a potent peptidomimetic inhibitor of HIV-1 protease with significant in vitro antiviral activity. While its intrinsic pharmacokinetic properties present challenges for oral delivery, formulation strategies, such as the use of nanoparticle carriers, have demonstrated the potential to improve its in vivo performance. The data and protocols presented in this guide provide a solid foundation for further research and development of this and similar classes of HIV inhibitors. Continued investigation into advanced drug delivery systems and structural modifications to enhance bioavailability are warranted to fully explore the therapeutic potential of this compound.

The Discovery and Synthesis of Cgp 57813: A Technical Overview of a Peptidomimetic HIV-1 Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Cgp 57813, a peptidomimetic inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease. The document details its discovery within the broader class of aza-dipeptide analogues, representative synthetic methodologies, and its mechanism of action within the context of the HIV life cycle. Quantitative data on the biological activity of closely related compounds are presented, alongside detailed experimental protocols to facilitate understanding and further research.

Discovery and Rationale

This compound emerged from research efforts in the 1990s focused on developing potent and orally bioavailable inhibitors of HIV-1 protease, an enzyme critical for the maturation of infectious HIV virions. The "CGP" designation is consistent with compounds developed by Ciba-Geigy (now Novartis). Research from this period, particularly the work of Bold et al. (1998), describes the design and synthesis of a series of aza-dipeptide analogues as highly potent HIV-1 protease inhibitors.[1][2] While the specific compound this compound is identified as a peptidomimetic HIV-1 protease inhibitor in subsequent literature, the foundational work on this chemical class provides the core understanding of its discovery.[3]

The central therapeutic strategy is the inhibition of HIV-1 protease, which is an aspartic protease responsible for cleaving the viral Gag and Gag-Pol polyproteins into functional structural proteins and enzymes.[3][4] By preventing this cleavage, the virus cannot assemble mature, infectious particles, thus halting its replication cycle.[3][4] Peptidomimetic inhibitors like this compound are designed to mimic the natural substrates of the protease but contain a non-hydrolyzable isostere, allowing them to bind tightly to the enzyme's active site and block its function.[5]

Mechanism of Action: Inhibition of HIV-1 Protease

HIV-1 protease is a homodimeric enzyme, with each monomer contributing a catalytic aspartate residue (Asp25) to the active site.[4][6] The enzyme functions by using a water molecule, activated by the aspartate dyad, to hydrolyze peptide bonds in the viral polyproteins.

This compound and related peptidomimetic compounds act as competitive inhibitors. They are designed to fit within the active site of the protease, mimicking the transition state of the substrate during catalysis.[5][7] The inhibitor's structure allows it to form strong interactions with the amino acid residues in the active site, effectively blocking the entry of the natural polyprotein substrates and rendering the enzyme inactive.

Synthesis of Aza-Dipeptide Analogues

A definitive, publicly available synthesis protocol specifically for "this compound" is not readily found in the primary literature. However, the 1998 paper by Bold et al. from Ciba-Geigy provides a detailed and representative synthetic route for closely related, highly potent aza-dipeptide HIV-1 protease inhibitors.[1] The following workflow is based on the methodologies presented in that publication for the synthesis of both symmetrical and asymmetrical analogues.

Representative Experimental Protocol: Synthesis of Asymmetrical Aza-Dipeptide Analogues

The following protocol is a representative example based on the synthesis of asymmetrical inhibitors as described by Bold et al. (1998).[1]

-

Selective Deprotection: An orthogonally protected (hydroxyethyl)hydrazine dipeptide isostere (e.g., protected with Boc and Z groups) is dissolved in a suitable solvent. One of the protecting groups is selectively removed. For example, a Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) while the Z group remains intact.

-

First Acylation: The resulting mono-protected intermediate is coupled with the first desired carboxylic acid (P2' ligand). Standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt), or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) in the presence of a base like diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF) are used. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Second Deprotection: The remaining protecting group (e.g., the Z group) is removed. This is typically achieved by catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) in a solvent like methanol or ethanol.

-

Second Acylation: The newly deprotected amino group is then acylated with the second carboxylic acid (P2 ligand) using similar peptide coupling conditions as in step 2.

-

Purification: The final product is purified by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the desired asymmetrical aza-dipeptide inhibitor.

Biological Activity and Data

The biological activity of HIV-1 protease inhibitors is typically quantified by their enzyme inhibitory concentration (IC₅₀) and their effective antiviral concentration in cell culture (EC₅₀ or ED₅₀). The following table summarizes data for representative aza-dipeptide analogues from the work of Bold et al., which are structurally related to this compound.[1]

| Compound ID | HIV-1 Protease IC₅₀ (nM) | Antiviral ED₉₀ (nM)¹ |

| CGP 73547 | 35 | 10 |

| CGP 75355 | 58 | 3 |

| CGP 75136 | 27 | 10 |

| CGP 75176 | 38 | 7 |

| Reference Compounds | ||

| Saquinavir | 1.3 | 20 |

| Indinavir | 1.0 | 50 |

¹ED₉₀: 90% effective dose for inhibition of reverse transcriptase activity in HIV-1/MN-infected MT-2 cells.

Experimental Protocols for Biological Assays

4.1.1. HIV-1 Protease Inhibition Assay

-

Enzyme and Substrate: Recombinant HIV-1 protease is used. A chromogenic or fluorogenic peptide substrate that mimics a natural cleavage site is prepared in a suitable buffer (e.g., sodium acetate buffer at pH 4.7).

-

Inhibitor Preparation: The test compound (e.g., this compound analogue) is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations.

-

Assay Procedure: The enzyme, substrate, and inhibitor are mixed in the wells of a microtiter plate. The final concentration of DMSO is kept low (typically <1%) to avoid interference with the assay.

-

Data Acquisition: The rate of substrate cleavage is monitored over time by measuring the change in absorbance or fluorescence using a plate reader.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction with no inhibitor. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

4.1.2. Antiviral Cell Culture Assay

-

Cell Line: A human T-cell line susceptible to HIV-1 infection, such as MT-2 or CEM-SS, is used.

-

Virus Stock: A laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB or HIV-1MN) with a known titer is used for infection.

-

Infection and Treatment: Cells are infected with the virus at a predetermined multiplicity of infection (MOI). Immediately after infection, serial dilutions of the test compound are added to the cell cultures.

-

Incubation: The infected and treated cells are incubated for a period of 4-7 days to allow for viral replication.

-

Endpoint Measurement: The extent of viral replication is measured. Common methods include:

-

Reverse Transcriptase (RT) Assay: The activity of reverse transcriptase, a viral enzyme released into the culture supernatant, is measured.

-

p24 Antigen ELISA: The amount of the viral core protein p24 in the supernatant is quantified.

-

Cell Viability Assay: The cytopathic effect (CPE) of the virus is measured using a cell viability dye (e.g., MTT or XTT), as uninfected cells will remain viable while infected cells die.

-

-

Data Analysis: The effective concentration (EC₅₀ or ED₅₀), the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response data. A cytotoxicity assay (CC₅₀) is also performed on uninfected cells to determine the compound's toxicity, allowing for the calculation of a selectivity index (SI = CC₅₀ / EC₅₀).

Conclusion

This compound is a peptidomimetic inhibitor of HIV-1 protease, a critical enzyme in the viral life cycle. Its discovery is rooted in the extensive research into aza-dipeptide analogues conducted by Ciba-Geigy in the 1990s. While specific synthesis and primary biological data for this compound are not widely published under this identifier, the detailed methodologies and quantitative data available for its close analogues provide a robust technical foundation for understanding its properties and mechanism of action. This class of compounds demonstrates potent enzymatic inhibition and significant antiviral activity, highlighting the success of structure-based drug design in the development of antiretroviral therapies.

References

- 1. New aza-dipeptide analogues as potent and orally absorbed HIV-1 protease inhibitors: candidates for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Aza-Dipeptide Analogues as Potent and Orally Absorbed HIV-1 Protease Inhibitors: Candidates for Clinical Development | CiNii Research [cir.nii.ac.jp]

- 3. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 4. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Binding Site of CGP 57813 (Atazanavir) on HIV-1 Protease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding site of the non-peptidic HIV-1 protease inhibitor CGP 57813, now widely known as Atazanavir (BMS-232632). This document details the quantitative binding data, the specific molecular interactions within the active site, and the experimental protocols utilized to elucidate these interactions, serving as a critical resource for professionals in the field of antiretroviral drug development.

Executive Summary

Atazanavir is a potent azapeptide inhibitor of HIV-1 protease, a critical enzyme for viral replication.[1][2] It competitively binds to the active site of the protease, preventing the cleavage of viral polyproteins and resulting in the production of immature, non-infectious virions.[1] This guide synthesizes crystallographic and enzymatic data to present a detailed picture of the Atazanavir binding site, highlighting key interactions that contribute to its high affinity and specificity.

Quantitative Binding and Activity Data

The inhibitory activity and binding affinity of Atazanavir (BMS-232632) against HIV-1 protease have been quantified through various in vitro assays. The following table summarizes the key quantitative data.

| Parameter | Value | Cell Line/Conditions | Reference |

| Ki | 2.66 nM | Fluorogenic Protease Assay | [3] |

| EC50 | 2.6 - 5.3 nM | Cell Culture | [4][5] |

| EC90 | 9 - 15 nM | Cell Culture | [4][5] |

| CC50 | 28 - 50 µM | MT-2, CEM-SS cells, Monocytes/Macrophages, PBMCs | [3] |

| Selectivity Index | 6,500 - 23,800 | [3] |

The Atazanavir Binding Site on HIV-1 Protease

X-ray crystallography studies of Atazanavir in complex with HIV-1 protease have revealed the precise binding mode within the enzyme's active site.[6][7] The active site is a C2-symmetric cavity at the dimer interface, with the catalytic dyad, Asp25 and Asp25', at its base.[8] Atazanavir, with its nearly symmetrical structure, effectively occupies this site and establishes numerous interactions with both monomers of the protease.[6]

Key Interacting Residues:

The binding of Atazanavir is characterized by a network of hydrogen bonds and hydrophobic interactions with several key residues in the active site. These interactions are crucial for its high binding affinity.

-

Catalytic Dyad (Asp25/Asp25'): The central hydroxyl group of Atazanavir forms a critical hydrogen bond with the catalytic aspartate residues.[9]

-

Flap Regions (Ile50/Ile50'): A conserved water molecule often mediates hydrogen bonds between the inhibitor and the flap residues Ile50 and Ile50'.[9]

-

Backbone Interactions: Atazanavir forms hydrogen bonds with the backbone atoms of Asp29, Asp30, and Gly27 in each monomer.[9][10]

-

Hydrophobic Pockets: The various hydrophobic moieties of Atazanavir occupy the S1, S1', S2, and S2' pockets of the protease, making extensive van der Waals contacts with residues such as Val32, Ile47, Ile50, Ile84, and Pro81.

The ability of Atazanavir to adapt its conformation in response to mutations in the active site, such as V82F, contributes to its efficacy against some drug-resistant strains.[6]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the interaction of Atazanavir with HIV-1 protease.

HIV-1 Protease Inhibition Assay (Fluorogenic Method)

This enzymatic assay is used to determine the inhibition constant (Ki) of a compound against HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate (e.g., based on a natural cleavage site)

-

Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7)

-

Atazanavir (BMS-232632)

-

96-well microtiter plates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of Atazanavir in DMSO.

-

Serially dilute the Atazanavir stock solution to obtain a range of inhibitor concentrations.

-

In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the various concentrations of Atazanavir.

-

Initiate the reaction by adding a pre-determined concentration of recombinant HIV-1 protease to each well.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the specific substrate.

-

The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves.

-

The inhibition constant (Ki) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive inhibition) using non-linear regression analysis.[3]

X-ray Crystallography of HIV-1 Protease in Complex with Atazanavir

This method provides a high-resolution three-dimensional structure of the inhibitor bound to the enzyme's active site.[6][7]

Procedure:

-

Protein Expression and Purification: Express and purify recombinant HIV-1 protease, often using a cleavage-resistant mutant to prevent autolysis.[6]

-

Crystallization:

-

Concentrate the purified HIV-1 protease.

-

Co-crystallize the protease with an excess of Atazanavir using vapor diffusion (hanging drop or sitting drop) method.

-

Crystallization conditions typically involve a precipitant solution containing salts (e.g., ammonium sulfate) and a buffer (e.g., sodium citrate) at a specific pH.[6]

-

-

Data Collection:

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain electron density maps.

-

Solve the crystal structure using molecular replacement with a known HIV-1 protease structure as a model.

-

Build the model of the protease-Atazanavir complex into the electron density map and refine the structure to achieve optimal geometric parameters and agreement with the experimental data.[6]

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Atazanavir: a novel HIV-1 protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BMS-232632, a Highly Potent Human Immunodeficiency Virus Protease Inhibitor That Can Be Used in Combination with Other Available Antiretroviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BMS-232632, a highly potent human immunodeficiency virus protease inhibitor that can be used in combination with other available antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro resistance profile of the human immunodeficiency virus type 1 protease inhibitor BMS-232632 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray crystal structures of human immunodeficiency virus type 1 protease mutants complexed with atazanavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

In Silico Analysis of Cgp 57813 and HIV Protease Interaction: A Technical Guide

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interaction between the peptidomimetic inhibitor Cgp 57813 and HIV-1 protease. This document is intended for researchers, scientists, and drug development professionals engaged in the field of computational drug discovery and virology.

Data Presentation: Computational and Experimental Insights

Table 1: Illustrative Molecular Docking and Binding Energy Analysis of HIV-1 Protease Inhibitors

| Inhibitor | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG_bind, kcal/mol) | Key Interacting Residues (HIV-1 Protease) |

| This compound (Hypothetical) | -9.5 | -10.2 | Asp25, Asp29, Asp30, Gly27, Ile50 |

| Lopinavir | -10.8 | -11.5 | Asp25, Asp29, Ile50, Ile84 |

| Ritonavir | -10.2 | -10.9 | Asp25, Asp30, Val82 |

| Darunavir | -11.5 | -12.3 | Asp25, Asp29, Asp30, Ile50, Ile54 |

Note: Data for Lopinavir, Ritonavir, and Darunavir are representative values from computational studies. The data for this compound is hypothetical and included for illustrative purposes.

Table 2: Illustrative In Vitro Inhibition Data for HIV-1 Protease Inhibitors

| Inhibitor | Ki (nM) | IC50 (nM) |

| This compound (Hypothetical) | 1.5 | 15 |

| Lopinavir | 0.0013 | 1.7 |

| Ritonavir | 0.015 | 15 |

| Darunavir | 0.0004 | 0.5 |

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are critical for assessing the potency of an inhibitor. The data presented are representative values from experimental assays.

Experimental and Computational Protocols

The in silico analysis of the this compound and HIV-1 protease interaction involves a multi-step computational workflow. The primary techniques employed are molecular docking and molecular dynamics simulations.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Protein and Ligand Preparation:

-

The three-dimensional crystal structure of HIV-1 protease is obtained from the Protein Data Bank (PDB).

-

Water molecules and any existing ligands are removed from the protein structure.

-

Polar hydrogens and appropriate charges are added to the protein.

-

The 3D structure of this compound is generated and optimized using a molecular editor.

-

-

Grid Generation:

-

A grid box is defined around the active site of the HIV-1 protease, which is characterized by the catalytic dyad Asp25/Asp25'. The grid box dimensions are set to be large enough to encompass the entire active site and allow for translational and rotational sampling of the ligand.

-

-

Docking Simulation:

-

A docking algorithm, such as AutoDock Vina or GOLD, is used to search for the optimal binding pose of this compound within the defined grid box.

-

The algorithm samples multiple conformations and orientations of the ligand, and a scoring function is used to estimate the binding affinity for each pose.

-

-

Analysis of Results:

-

The resulting docking poses are ranked based on their docking scores.

-

The top-ranked pose is visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the HIV-1 protease active site.

-

Molecular Dynamics Simulation Protocol

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time.

-

System Preparation:

-

The top-ranked docked complex of HIV-1 protease and this compound is used as the starting structure.

-

The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).

-

Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

-

-

Energy Minimization:

-

The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble). This allows the solvent molecules to relax around the protein-ligand complex.

-

-

Production Run:

-

A long-duration MD simulation (e.g., 100 ns or more) is performed to generate a trajectory of the complex's atomic motions.

-

-

Trajectory Analysis:

-

The trajectory is analyzed to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

-

The binding free energy is calculated using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity.

-

The interaction network, including hydrogen bonds and their occupancies, is analyzed throughout the simulation.

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

The Role of CGP 57813 in Antiretroviral Therapy Research: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 57813 is a peptidomimetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1] This document provides a technical guide on the core aspects of this compound as a potential antiretroviral agent. It consolidates available quantitative data, outlines detailed experimental protocols relevant to its study, and visualizes key biological pathways and experimental workflows. While specific in vitro potency data such as IC50 values for this compound are not publicly available in the reviewed literature, this guide presents its known pharmacokinetic profile and contextualizes its function within the broader class of HIV protease inhibitors. The primary focus of accessible research has been on the formulation and delivery of this lipophilic compound, particularly utilizing nanoparticle technology to enhance its bioavailability.[1]

Introduction

The HIV-1 protease is an essential enzyme for the replication of the virus, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[2] Inhibition of this enzyme results in the production of immature, non-infectious viral particles, thus halting the spread of the virus.[2] this compound belongs to the class of peptidomimetic protease inhibitors, which are designed to mimic the natural substrates of the HIV protease, thereby competitively inhibiting its activity. Due to its lipophilic nature, research on this compound has explored advanced drug delivery systems to improve its pharmacokinetic properties.[1]

Quantitative Data

While specific enzymatic inhibition data (e.g., IC50) for this compound against HIV-1 protease is not detailed in the available literature, pharmacokinetic studies in mice have provided valuable quantitative insights into its behavior when formulated in nanoparticles.[1]

| Parameter | Control Solution | Poly(D,L-lactic acid) (PLA) Nanoparticles | Fold Change | Reference |

| Area Under the Plasma Concentration-Time Curve (AUC) | - | - | 2-fold increase | [1] |

| Elimination Half-Life | 13 min | 61 min | ~4.7-fold increase | [1] |

| Apparent Volume of Distribution | 1.7 L/kg | 3.6 L/kg | ~2.1-fold increase | [1] |

| Plasma Concentration (Oral Administration) | Not significant (with PLA nanoparticles) | Sufficient levels (with pH-sensitive methacrylic acid copolymer nanoparticles) | - | [1] |

| Table 1: Pharmacokinetic Parameters of this compound in Mice. |

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, the following are representative methodologies for the evaluation of HIV protease inhibitors.

HIV-1 Protease Inhibition Assay (Fluorometric)

This in vitro assay is a standard method to determine the inhibitory activity of a compound against purified HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate

-

Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

-

Test compound (this compound) dissolved in DMSO

-

Known HIV-1 Protease Inhibitor (e.g., Pepstatin A) as a positive control

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, the HIV-1 protease, and the test compound or control.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Antiviral Activity Assay in Cell Culture (MTT Assay)

This cell-based assay determines the ability of a compound to inhibit HIV-1 replication in a susceptible cell line.

Materials:

-

CEM-SS or other susceptible human T-cell line

-

HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

-

Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

-

Test compound (this compound)

-

Known antiretroviral drug (e.g., Zidovudine) as a positive control

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., acidified isopropanol)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Seed the T-cells into a 96-well plate.

-

Add serial dilutions of the test compound and positive control to the wells.

-

Infect the cells with a pre-titered amount of HIV-1. Include uninfected control wells.

-

Incubate the plates for 6-7 days at 37°C in a humidified CO2 incubator.

-

After incubation, add MTT solution to all wells and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

-

Add the solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

The percentage of protection from virus-induced cell death is calculated for each compound concentration.

-

The EC50 value (the concentration of the compound that protects 50% of cells from viral cytopathic effect) is determined.

-

A parallel assay without virus infection is run to determine the CC50 (the concentration of the compound that is toxic to 50% of the cells).

-

The selectivity index (SI) is calculated as CC50/EC50.

Nanoparticle Formulation and Drug Loading

The following is a generalized workflow for the encapsulation of a lipophilic drug like this compound into polymeric nanoparticles, based on the information available.[1]

Materials:

-

Poly(D,L-lactic acid) (PLA) or pH-sensitive methacrylic acid copolymer

-

This compound

-

Organic solvent (e.g., acetone, dichloromethane)

-

Aqueous solution with a surfactant (e.g., polyvinyl alcohol)

-

Homogenizer or sonicator

-

Centrifugation equipment

-

Lyophilizer

Procedure:

-

Organic Phase Preparation: Dissolve the polymer and this compound in an organic solvent.

-

Emulsification: Add the organic phase to the aqueous surfactant solution and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.

-

Solvent Evaporation/Extraction: Remove the organic solvent from the emulsion by evaporation or extraction, leading to the formation of solid nanoparticles.

-

Particle Recovery: Collect the nanoparticles by centrifugation.

-

Washing: Wash the nanoparticles multiple times with distilled water to remove excess surfactant and unencapsulated drug.

-

Lyophilization: Freeze-dry the nanoparticle suspension to obtain a powder for storage and later use.

-

Characterization: Analyze the nanoparticles for size, surface charge, morphology, drug loading efficiency, and encapsulation efficiency.

Signaling Pathways and Experimental Workflows

HIV Life Cycle and the Role of Protease Inhibitors

HIV protease is essential for the late stages of viral replication, specifically the maturation of new virions.

Caption: HIV life cycle highlighting the critical role of protease in virion maturation and the inhibitory action of protease inhibitors.

HIV Protease Inhibitors and Apoptosis Induction

At supra-therapeutic concentrations, HIV protease inhibitors have been shown to induce apoptosis (programmed cell death) in various cell types, a mechanism that could be relevant for clearing infected cells.

Caption: Simplified signaling pathway of apoptosis induction by high concentrations of HIV protease inhibitors.

Experimental Workflow for Nanoparticle-Based Drug Delivery

The development of a nanoparticle formulation for a drug like this compound follows a structured workflow from formulation to in vivo evaluation.

Caption: A typical experimental workflow for the development and evaluation of nanoparticle-based drug delivery systems.

Conclusion

This compound is a promising, albeit not extensively characterized in public literature, HIV-1 protease inhibitor. The available research highlights the potential of overcoming its lipophilic nature and poor bioavailability through nanoformulation, which has been shown to significantly improve its pharmacokinetic profile in preclinical models.[1] Further research is warranted to determine its specific in vitro anti-HIV potency and to fully elucidate its mechanism of action and potential for clinical development. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of this compound and other novel HIV protease inhibitors.

References

- 1. Pharmacokinetics of a novel HIV-1 protease inhibitor incorporated into biodegradable or enteric nanoparticles following intravenous and oral administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current knowledge and future prospects for the use of HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Basic Pharmacokinetics of Cgp 57813: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cgp 57813 is a peptidomimetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme crucial for the lifecycle of the HIV virus. As with all antiretroviral agents, a thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is fundamental for its development and potential clinical application. This technical guide provides a comprehensive overview of the basic pharmacokinetics of this compound, drawing from available preclinical data. It is intended to serve as a resource for researchers and professionals involved in drug development.

Core Pharmacokinetic Parameters

Preclinical studies in mice have provided initial insights into the pharmacokinetic profile of this compound. The data highlights the impact of formulation on the drug's disposition in the body, particularly when incorporated into nanoparticles.

Data Presentation

The following tables summarize the key quantitative pharmacokinetic parameters of this compound following intravenous administration in mice.

Table 1: Pharmacokinetic Parameters of this compound in Mice Following Intravenous Administration

| Formulation | Area Under the Plasma Concentration-Time Curve (AUC) | Elimination Half-life (t½) | Apparent Volume of Distribution (Vd) |

| Control Solution | Baseline | ~13 minutes | ~1.7 L/kg |

| Poly(D,L-lactic acid) (PLA) Nanoparticles | ~2-fold increase vs. control | ~61 minutes | ~3.6 L/kg |

Data sourced from a comparative study in mice.

Experimental Protocols

While specific, detailed experimental protocols for the preclinical studies on this compound are not fully available in the public domain, a general methodology for such pharmacokinetic studies in animal models can be outlined.

General Protocol for in vivo Pharmacokinetic Studies in Mice

-

Animal Model: Male BALB/c mice are typically used for such studies.

-

Drug Formulation:

-

Control Solution: this compound is dissolved in a suitable vehicle for intravenous administration.

-

Nanoparticle Formulation: this compound is encapsulated into nanoparticles, such as those made from poly(D,L-lactic acid) (PLA) or pH-sensitive methacrylic acid copolymers.

-

-

Administration:

-

Intravenous (IV): The drug formulation is administered as a bolus injection into a tail vein.

-

Oral (PO): The formulation is administered via oral gavage.

-

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration. This is often done via retro-orbital or tail vein sampling.

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters like AUC, t½, and Vd.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Oral administration of this compound has been investigated using different nanoparticle formulations. Studies indicate that nanoparticles made of a methacrylic acid copolymer soluble at low pH can provide detectable plasma levels of the drug. In contrast, poly(D,L-lactic acid) (PLA) nanoparticles, which are insoluble in the gastrointestinal tract, do not lead to significant plasma concentrations, suggesting that the passage of intact PLA nanoparticles across the gut mucosa is minimal.

Distribution

Following intravenous administration in mice, the apparent volume of distribution of this compound was approximately 1.7 L/kg for the control solution. When incorporated into PLA nanoparticles, the apparent volume of distribution increased to approximately 3.6 L/kg. This suggests that the nanoparticle formulation alters the distribution of the drug within the body, potentially leading to increased tissue penetration or altered binding.

Metabolism and Excretion

General Metabolic Pathways for Peptidomimetic HIV Protease Inhibitors:

-

Oxidation: Hydroxylation and other oxidative reactions mediated by CYP enzymes.

-

Conjugation: Glucuronidation or sulfation of metabolites to increase their water solubility and facilitate excretion.

Excretion of HIV protease inhibitors and their metabolites generally occurs through both renal and fecal routes.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of an HIV Protease Inhibitor

The following diagram illustrates the general mechanism of action for an HIV protease inhibitor like this compound.

Caption: Mechanism of action of an HIV protease inhibitor.

Experimental Workflow: Preclinical Pharmacokinetic Study

This diagram outlines a typical workflow for a preclinical pharmacokinetic study of a drug like this compound.

Caption: Workflow for a preclinical pharmacokinetic study.

Conclusion

The available preclinical data for this compound indicates that its pharmacokinetic profile can be significantly influenced by its formulation. Encapsulation into nanoparticles has been shown to increase its plasma exposure and prolong its elimination half-life following intravenous administration in mice. While oral absorption appears to be limited, formulation strategies utilizing pH-sensitive polymers may offer a pathway to improve oral bioavailability. Further studies are required to fully elucidate the metabolism and excretion of this compound and to establish a more detailed understanding of its ADME properties. This guide provides a foundational overview for researchers and drug development professionals working with this and similar compounds.

Methodological & Application

Application Notes and Protocols: Cgp 57813 In Vitro HIV Protease Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cgp 57813 is a peptidomimetic inhibitor targeting the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle. HIV protease cleaves newly synthesized viral polyproteins into mature, functional proteins, a necessary step for the production of infectious virions. Inhibition of this enzyme leads to the formation of immature, non-infectious viral particles, thus halting the spread of the virus. This document provides a detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity of this compound against HIV-1 protease.

Principle of the Assay

The in vitro HIV protease assay is based on the principle of Förster Resonance Energy Transfer (FRET). A synthetic peptide substrate containing a cleavage site for HIV-1 protease is flanked by a fluorescent donor and a quencher molecule. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage of the peptide by HIV-1 protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the protease activity. In the presence of an inhibitor like this compound, the cleavage of the substrate is reduced or blocked, resulting in a lower fluorescent signal.

Data Presentation

While specific in vitro enzymatic inhibition data (e.g., IC50, Ki) for this compound is not publicly available in the retrieved documents, the following table structure is provided for researchers to populate with their experimental data.

| Inhibitor | Target | Assay Type | Substrate Concentration (μM) | Ki (nM) | IC50 (nM) | Notes |

| This compound | HIV-1 Protease | Fluorometric | User Defined | Data | Data | Peptidomimetic inhibitor |

| Control 1 | HIV-1 Protease | Fluorometric | User Defined | Data | Data | e.g., Pepstatin A (known inhibitor) |

| Control 2 | HIV-1 Protease | Fluorometric | User Defined | Data | Data | e.g., Another reference compound |

Signaling Pathway and Mechanism of Action

HIV-1 protease is an aspartyl protease that functions as a homodimer. The active site is located at the interface of the two identical monomers. This compound, as a peptidomimetic inhibitor, is designed to mimic the natural substrate of the HIV protease. It binds to the active site of the enzyme, preventing the cleavage of the Gag and Gag-Pol polyproteins. This inhibition blocks the maturation of the virus, rendering it non-infectious.

Caption: Mechanism of HIV-1 protease inhibition by this compound.

Experimental Protocols

Materials and Reagents

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate (e.g., a FRET-based peptide)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol, pH 4.7)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Positive Control Inhibitor (e.g., Pepstatin A)

-

96-well black microplates

-

Fluorescence microplate reader with appropriate filters for the chosen substrate

Experimental Workflow

Caption: Experimental workflow for the in vitro HIV protease assay.

Detailed Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a series of dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid solvent effects.

-

Prepare a working solution of the positive control inhibitor (e.g., Pepstatin A) in a similar manner.

-

Dilute the recombinant HIV-1 Protease to the desired concentration in cold Assay Buffer immediately before use. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Dilute the fluorogenic substrate to its optimal concentration (often near its Km value) in Assay Buffer.

-

-

Assay Plate Setup:

-

Add the diluted this compound, positive control, and a vehicle control (Assay Buffer with the same percentage of DMSO) to the wells of a 96-well black microplate.

-

Include wells for "no enzyme" controls (substrate only) to determine background fluorescence and "enzyme only" controls (enzyme and substrate, no inhibitor) to determine 100% activity.

-

-

Enzyme Addition and Incubation:

-

Add the diluted HIV-1 Protease solution to all wells except the "no enzyme" controls.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the diluted substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each well by calculating the slope of the linear portion of the kinetic curve.

-

Subtract the background fluorescence from the "no enzyme" control wells.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme only control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.

-

Application Notes and Protocols for Cell-Based Antiviral Efficacy Assay of CGP57380

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP57380 is a cell-permeable, small molecule inhibitor of the MAP kinase-interacting kinase 1 (MNK1). By selectively inhibiting MNK1, CGP57380 blocks the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a critical step in the initiation of cap-dependent mRNA translation. Many viruses rely on the host cell's translational machinery for the synthesis of their own proteins. Therefore, by targeting the MNK1/eIF4E signaling axis, CGP57380 presents a host-directed antiviral strategy with the potential for broad-spectrum activity.

These application notes provide detailed protocols for assessing the antiviral efficacy of CGP57380 in cell-based assays, including the Cytopathic Effect (CPE) Inhibition Assay, Plaque Reduction Assay, and Virus Yield Reduction Assay.

Mechanism of Action

Viral replication is heavily dependent on the host cell's machinery for protein synthesis. The ERK/MNK1/eIF4E signaling pathway plays a pivotal role in the initiation of cap-dependent translation. Viral infection can activate this pathway to facilitate the translation of viral mRNAs. CGP57380 exerts its antiviral effect by inhibiting MNK1, thereby preventing the phosphorylation of eIF4E. This disruption of the translation initiation complex leads to a reduction in the synthesis of viral proteins, ultimately suppressing viral replication.[1]

Data Presentation

The following tables summarize the available quantitative data for CGP57380.

Table 1: In Vitro Antiviral Activity of CGP57380 against Buffalopox Virus

| Parameter | Virus | Cell Line | Assay | Effective Concentration (EC50) | Citation |

| In Vitro Efficacy | Buffalopox Virus (BPXV) | Vero | Virus Yield Reduction | 0.064 - 8 µg/mL | [2] |

| In Ovo Efficacy | Buffalopox Virus (BPXV) | Embryonated Chicken Eggs | Pock Lesion Inhibition | 0.29 ng/egg | [2] |

Table 2: In Vitro Activity of CGP57380 against Cellular Targets

| Parameter | Target | Assay | Inhibitory Concentration (IC50) | Citation |

| Kinase Inhibition | MNK1 | Kinase Assay | 2.2 µM | |

| Cellular Activity | eIF4E Phosphorylation | Cellular Assay | ~3 µM |

Table 3: Cytotoxicity of CGP57380

| Cell Line | Assay | Cytotoxic Concentration (CC50) | Citation |

| Vero | MTT Assay | >1.6 µg/mL | [2] |

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death or morphological changes.

Materials:

-

Host cells susceptible to the virus of interest (e.g., Vero, A549)

-

Virus stock with a known titer

-

Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

CGP57380 stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)

-

Plate reader (for luminescence, absorbance) or microscope (for visual scoring)

Protocol:

-

Cell Seeding: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare serial dilutions of CGP57380 in cell culture medium. A typical starting concentration might be 50-100 µM, with 2-fold or 3-fold serial dilutions. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Compound Addition: Once the cells are confluent, remove the growth medium and add the diluted CGP57380 and vehicle control to the respective wells. Include wells with medium only as a cell control.

-

Virus Infection: Add the virus at a pre-determined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Do not add virus to the cell control wells.

-

Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

-

Quantification of CPE:

-

For CellTiter-Glo®: Follow the manufacturer's instructions to measure ATP levels as an indicator of cell viability.

-

For MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance.

-

For Crystal Violet Staining: Fix the cells with methanol and stain with crystal violet. After washing and drying, solubilize the dye and measure the absorbance.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration of CGP57380 compared to the cell control (100% viability) and virus control (0% viability). Determine the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced CPE, using a dose-response curve fitting software.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques in the presence of the test compound.

Materials:

-

Host cells susceptible to plaque formation

-

Virus stock with a known titer

-

Cell culture medium

-

CGP57380 stock solution

-

6-well or 12-well cell culture plates

-

Overlay medium (e.g., medium containing agarose or methylcellulose)

-

Crystal violet staining solution

Protocol:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Dilution and Compound Treatment: Prepare serial dilutions of the virus stock. In parallel, prepare different concentrations of CGP57380 in the infection medium.

-

Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus dilutions in the presence of the different concentrations of CGP57380 or vehicle control.

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.

-

Overlay: After the adsorption period, remove the virus inoculum and overlay the cell monolayer with the overlay medium containing the respective concentrations of CGP57380 or vehicle control.

-

Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-10 days, depending on the virus).

-

Plaque Visualization: Fix the cells with methanol and stain with crystal violet.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of CGP57380 compared to the vehicle control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Virus Yield Reduction Assay

This assay measures the reduction in the titer of infectious virus produced in the presence of the test compound.

Materials:

-

Host cells

-

Virus stock

-

Cell culture medium

-

CGP57380 stock solution

-

24-well or 48-well cell culture plates

-

Microcentrifuge tubes

Protocol:

-

Cell Seeding: Seed host cells in 24-well or 48-well plates.

-

Infection and Treatment: Infect the cells with the virus at a known MOI in the presence of serial dilutions of CGP57380 or a vehicle control.

-

Incubation: Incubate the plates for a single replication cycle of the virus (e.g., 24-48 hours).

-

Harvesting: After incubation, harvest the cell culture supernatant. For cell-associated viruses, the cells can be subjected to freeze-thaw cycles to release intracellular virions.

-

Virus Tittering: Determine the virus titer in the harvested samples using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

-

Data Analysis: Calculate the reduction in virus titer for each concentration of CGP57380 compared to the vehicle control. Determine the EC50 value, which is the concentration of the compound that reduces the virus yield by 50%.

Visualizations

Caption: Mechanism of action of CGP57380.

Caption: General workflow for cell-based antiviral assays.

References

- 1. MNK1 inhibitor as an antiviral agent suppresses buffalopox virus protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. escholarship.org [escholarship.org]

- 4. Phosphorylation of eIF4E by Mnk-1 enhances HSV-1 translation and replication in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cytotoxicity Assessment of a Test Compound in T-Cells

Note: Extensive searches for "Cgp 57813" did not yield any specific information regarding its mechanism of action or its effects on T-cells. The following application notes and protocols are therefore provided as a comprehensive guide for assessing the cytotoxicity of a generic test compound in T-cells. Researchers should adapt these protocols based on the known or hypothesized properties of their specific compound of interest.

Introduction

T-lymphocytes (T-cells) are crucial components of the adaptive immune system, responsible for cell-mediated immunity. Assessing the cytotoxic effect of new chemical entities on T-cells is a critical step in drug development to identify potential immunotoxicity or to develop therapies that modulate T-cell function. These protocols detail standard in vitro methods for quantifying the cytotoxicity of a test compound in T-cells, including metabolic, membrane integrity, and apoptosis assays.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized for clear interpretation and comparison. The following tables provide templates for presenting such data.

Table 1: Viability of T-Cells Treated with Test Compound using MTT Assay

| Compound Concentration (µM) | Absorbance (570 nm) Mean ± SD | % Cell Viability |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |

| 0.1 | 1.21 ± 0.07 | 96.8 |

| 1 | 1.10 ± 0.09 | 88.0 |

| 10 | 0.75 ± 0.06 | 60.0 |

| 50 | 0.40 ± 0.04 | 32.0 |

| 100 | 0.22 ± 0.03 | 17.6 |

Table 2: Cytotoxicity of Test Compound in T-Cells using LDH Release Assay

| Compound Concentration (µM) | LDH Activity (OD 490 nm) Mean ± SD | % Cytotoxicity |

| 0 (Vehicle Control) | 0.15 ± 0.02 | 0 |

| 0.1 | 0.18 ± 0.03 | 3.4 |

| 1 | 0.25 ± 0.04 | 11.6 |

| 10 | 0.55 ± 0.05 | 46.5 |

| 50 | 0.89 ± 0.07 | 86.0 |

| 100 | 1.05 ± 0.08 | 104.7 |

| Maximum LDH Release | 1.02 ± 0.06 | 100 |

Table 3: Apoptosis Analysis of T-Cells Treated with Test Compound by Flow Cytometry

| Compound Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| 10 | 80.4 ± 3.5 | 12.1 ± 1.5 | 7.5 ± 1.1 |

| 50 | 45.6 ± 4.2 | 35.8 ± 2.9 | 18.6 ± 2.4 |

| 100 | 15.1 ± 2.8 | 50.3 ± 3.7 | 34.6 ± 3.1 |

Experimental Protocols

T-Cell Isolation and Culture

-

Isolation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) using negative selection kits to ensure a pure population of untouched T-cells.[1]

-

Cell Culture: Culture T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 20 IU/mL recombinant human IL-2.

-

Activation (Optional): For studies on activated T-cells, stimulate cells with anti-CD3/CD28 antibodies for 48-72 hours prior to compound treatment.

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed T-cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.[2]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Controls: Include a "spontaneous release" control (untreated cells) and a "maximum release" control (cells treated with a lysis buffer).

-

Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

-

Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

-

Incubation: Incubate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[3]

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[4][5]

-

Cell Seeding and Treatment: Seed T-cells in a 24-well plate at a density of 5 x 10^5 cells/well and treat with the test compound for the desired duration.

-

Cell Harvesting: Collect the cells from each well and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for T-cell cytotoxicity assessment.

Simplified T-Cell Receptor Signaling Pathway

References

- 1. Distinct Cytokine-Driven Responses of Activated Blood γδ T Cells: Insights into Unconventional T Cell Pleiotropy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P-glycoprotein and alloimmune T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory and stimulatory effects of a synthetic glycopeptide (MDP) on the in vitro PFC response: factors affecting the response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of immunosuppressive function of regulatory T cells using a novel in vitro cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Circulating T Cell Subpopulations Correlate With Immune Responses at the Tumor Site and Clinical Response to PD1 Inhibition in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Nanoparticle Formulation of an MNK Inhibitor for In Vivo Cancer Studies

Disclaimer: Initial searches for "Cgp 57813" yielded conflicting information, with some sources identifying it as a peptidomimetic HIV protease inhibitor. However, the context of in vivo studies and signaling pathways strongly suggests a focus on cancer therapeutics. A compound with a similar name, CGP57380, is a known inhibitor of MAP kinase-interacting kinases (MNK1 and MNK2), which are critical in cancer cell proliferation and survival. Therefore, these application notes are based on the hypothesis that the intended subject is an MNK inhibitor for oncological research.

Introduction

Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are key downstream effectors of the RAS/MAPK and p38 MAPK signaling pathways.[1][2] A primary substrate of MNK1/2 is the eukaryotic translation initiation factor 4E (eIF4E).[2][3][4] Phosphorylation of eIF4E at Ser209 is a critical step in the initiation of cap-dependent mRNA translation, a process essential for the synthesis of proteins involved in cell growth, proliferation, and survival.[2] In many cancers, the signaling pathways leading to MNK activation are hyperactive, resulting in increased eIF4E phosphorylation and promoting tumor progression.[1][5][6] Therefore, inhibiting MNK1/2 presents a promising therapeutic strategy for cancer treatment.[1][3]

Small molecule MNK inhibitors are often hydrophobic, which can lead to poor solubility and limited bioavailability in vivo. Nanoparticle formulations offer a solution to these challenges by improving drug solubility, enabling controlled release, and potentially facilitating targeted delivery to tumor tissues.[3] This document provides a comprehensive guide to the formulation, characterization, and in vivo application of a nanoparticle-based delivery system for a representative MNK inhibitor.

Signaling Pathway of MNK1/2 and eIF4E

The following diagram illustrates the central role of MNK1/2 in regulating protein synthesis via eIF4E phosphorylation, a key pathway in cancer development.

Experimental Protocols

Protocol 1: Nanoparticle Formulation of an MNK Inhibitor using Nanoprecipitation

This protocol describes the formulation of polymeric nanoparticles encapsulating a hydrophobic MNK inhibitor using the nanoprecipitation (solvent displacement) method.

Materials:

-

MNK Inhibitor (e.g., CGP57380)

-

Poly(lactic-co-glycolic acid) (PLGA) - 50:50, MW 10-20 kDa

-

Polyvinyl alcohol (PVA) - MW 30-70 kDa

-

Acetone (ACS grade)

-

Milli-Q or deionized water

-

Magnetic stirrer and stir bar

-

Glass vials

-

0.22 µm syringe filters

Methodology:

-

Organic Phase Preparation:

-

Accurately weigh 5 mg of the MNK inhibitor and 50 mg of PLGA.

-

Dissolve both components in 2 mL of acetone in a glass vial.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

-

Aqueous Phase Preparation:

-

Prepare a 1% (w/v) PVA solution by dissolving 100 mg of PVA in 10 mL of Milli-Q water.

-

Gently heat the solution on a magnetic stirrer hot plate (not exceeding 60°C) until the PVA is fully dissolved.

-

Allow the solution to cool to room temperature.

-

-

Nanoprecipitation:

-

Place 4 mL of the 1% PVA solution in a clean glass vial with a magnetic stir bar.

-

Set the magnetic stirrer to a constant speed of 600 rpm.

-

Using a syringe pump for a controlled addition rate, add the organic phase dropwise into the aqueous phase.

-

A milky white suspension should form immediately, indicating nanoparticle formation.

-

-

Solvent Evaporation:

-

Leave the nanoparticle suspension stirring overnight in a fume hood to allow for the complete evaporation of acetone.

-

-

Nanoparticle Purification:

-

Transfer the nanoparticle suspension to centrifuge tubes.

-

Centrifuge at 15,000 x g for 30 minutes at 4°C.

-

Carefully discard the supernatant, which contains unencapsulated drug and excess PVA.

-

Resuspend the nanoparticle pellet in 1 mL of Milli-Q water.

-

Repeat the centrifugation and washing step two more times to ensure complete removal of impurities.

-

-

Final Formulation and Storage:

-

After the final wash, resuspend the nanoparticle pellet in a suitable buffer for in vivo studies (e.g., sterile phosphate-buffered saline, PBS).

-

For long-term storage, the nanoparticle suspension can be lyophilized. For this, resuspend the final pellet in a 5% trehalose solution (as a cryoprotectant) before freeze-drying.

-

Store the lyophilized powder at -20°C.

-

Workflow for Nanoparticle Formulation and Characterization

The following diagram outlines the key steps in the formulation and characterization of the MNK inhibitor-loaded nanoparticles.

Data Presentation: Nanoparticle Characterization

The following table provides a template for summarizing the key physicochemical properties of the formulated nanoparticles.

| Parameter | MNK Inhibitor-Loaded Nanoparticles | Blank Nanoparticles | Acceptable Range |

| Average Particle Size (nm) | e.g., 150 ± 10 | e.g., 140 ± 8 | 100 - 200 nm |

| Polydispersity Index (PDI) | e.g., 0.15 ± 0.02 | e.g., 0.12 ± 0.03 | < 0.3 |

| Zeta Potential (mV) | e.g., -25 ± 3 | e.g., -28 ± 4 | -15 to -30 mV |

| Drug Loading (%) | e.g., 8.5 ± 0.5 | N/A | 5 - 10% |

| Encapsulation Efficiency (%) | e.g., 85 ± 5 | N/A | > 80% |

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of the nanoparticle-formulated MNK inhibitor in a subcutaneous tumor model.

Materials and Animals:

-

6-8 week old female athymic nude mice.

-

Human cancer cell line with a hyperactive MAPK pathway (e.g., A549 lung cancer cells).

-

Matrigel

-

Sterile PBS

-

Lyophilized MNK inhibitor-loaded nanoparticles and blank nanoparticles.

-

Calipers for tumor measurement.

-

Animal balance.

Methodology:

-

Tumor Implantation:

-

Harvest cancer cells during their logarithmic growth phase.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Monitor the mice for tumor growth.

-

-

Animal Grouping and Treatment:

-

When the tumors reach an average volume of approximately 100 mm³, randomize the mice into four treatment groups (n=8 per group):

-

Group 1: Vehicle control (PBS, intravenous injection).

-

Group 2: Free MNK inhibitor (dissolved in a suitable vehicle like DMSO/Cremophor, intravenous injection).

-

Group 3: Blank nanoparticles (intravenous injection).

-

Group 4: MNK inhibitor-loaded nanoparticles (intravenous injection).

-

-

Reconstitute the lyophilized nanoparticles in sterile PBS to the desired drug concentration just before injection.

-

Administer the treatments via tail vein injection every three days for a total of five injections. The dosage will depend on the potency of the inhibitor but a typical starting point could be 5 mg/kg.

-

-